molecular formula C10H13BF3NO3 B14779358 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole

Cat. No.: B14779358
M. Wt: 263.02 g/mol
InChI Key: XPDQCFWHXMRZAY-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole is a complex organic compound that features both boron and fluorine atoms within its structure. This compound is notable for its unique combination of a boronate ester and an oxazole ring, which imparts distinctive chemical properties and reactivity. It is often used in various fields of scientific research and industrial applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the boronate ester group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. Subsequently, the boronate ester group is introduced through a reaction with a boronic acid derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The boronate ester group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce various substituents onto the boronate ester group.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The trifluoromethyl group imparts stability and lipophilicity, enhancing the compound’s performance in different environments.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    4-(Trifluoromethyl)oxazole: Does not contain the boronate ester group, limiting its use in cross-coupling reactions.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-oxazole derivatives: Variations in substituents can lead to different chemical properties and applications.

Uniqueness

The unique combination of the boronate ester and trifluoromethyl groups in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole imparts distinctive reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H13BF3NO3

Molecular Weight

263.02 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C10H13BF3NO3/c1-8(2)9(3,4)18-11(17-8)7-15-6(5-16-7)10(12,13)14/h5H,1-4H3

InChI Key

XPDQCFWHXMRZAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C(F)(F)F

Origin of Product

United States

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